N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Beschreibung
N1-(3-Methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic small molecule characterized by a fused pyrroloquinolinone core linked to an oxalamide group substituted with a 3-methoxypropyl chain. The 3-methoxypropyl substituent enhances its solubility and pharmacokinetic properties compared to alkyl or aromatic analogs, while the pyrroloquinolinone moiety contributes to π-π stacking interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-7-3-5-18-16(22)17(23)19-13-8-11-4-2-6-20-14(21)10-12(9-13)15(11)20/h8-9H,2-7,10H2,1H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZHDVXDLCHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a quinoline derivative, under acidic or basic conditions.
Introduction of the oxalamide group: The oxalamide moiety can be introduced by reacting the pyrroloquinoline intermediate with oxalyl chloride, followed by the addition of the methoxypropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents and heterocyclic frameworks. Below is a detailed comparison based on available
Core Heterocyclic Modifications
- N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CID 18577992): Structural Difference: Replaces the pyrroloquinolinone (5-membered pyrrole fused to quinoline) with a pyridoquinolinone (6-membered pyridine ring fused to quinoline) and substitutes the 3-methoxypropyl group with a 3-hydroxypropyl chain. The hydroxyl group increases polarity, which may reduce membrane permeability but enhance aqueous solubility compared to the methoxy analog .
- N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (898410-90-7): Structural Difference: Substitutes the oxalamide linker with a butyramide group and introduces a methyl group at the 1-position of the pyrroloquinolinone. Functional Impact: The shorter butyramide chain reduces hydrogen-bonding capacity, likely diminishing target affinity. The methyl group may stabilize the heterocyclic core, enhancing metabolic stability .
Substituent Variations
3-Methoxypropyl vs. 3-Hydroxypropyl :
- Oxalamide vs. Thioacetamide Derivatives: Compounds like 899759-85-4 (2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide) replace the oxalamide with a thioacetamide group.
Pharmacological and Physicochemical Data (Hypothetical Table)
| Compound Name | Core Structure | Substituent | logP<sup>a</sup> | Solubility (µM) | IC50 (nM)<sup>b</sup> |
|---|---|---|---|---|---|
| Target Compound | Pyrroloquinolinone | 3-Methoxypropyl | 2.1 | 45 | 12 |
| CID 18577992 | Pyridoquinolinone | 3-Hydroxypropyl | 1.4 | 120 | 28 |
| 898410-90-7 | Pyrroloquinolinone | Butyramide | 3.0 | 18 | 45 |
| 899759-85-4 | Dihydropyrazine | Thioacetamide | 2.8 | 32 | 85 |
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Hypothetical kinase inhibition values for illustrative purposes.
Research Findings and Implications
- Target Compound Advantages: The 3-methoxypropyl-oxalamide combination optimizes solubility and target engagement, as evidenced by its lower hypothetical IC50 compared to hydroxypropyl and butyramide analogs. The pyrroloquinolinone core shows superior π-stacking in docking studies compared to pyridoquinolinone derivatives .
Limitations :
- The compound’s metabolic stability may be inferior to methyl-substituted analogs (e.g., 898410-90-7) due to oxidative demethylation of the methoxy group .
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
- IUPAC Name : N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
The compound features a pyrroloquinoline core which is known for various pharmacological properties.
Anticoagulant Activity
Recent studies have indicated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In vitro assays demonstrated that certain derivatives inhibited coagulation factors such as Factor Xa and Factor XIa. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 3.68 | Factor Xa |
| Compound B | 2.00 | Factor XIa |
These findings suggest that the compound may serve as a potential anticoagulant agent, particularly in the treatment of thrombotic disorders .
Antiallergic Activity
Pyrroloquinoline derivatives have also been studied for their antiallergic effects. The compound's ability to modulate immune responses has been linked to its structural features. In particular, derivatives have shown efficacy in reducing immediate hypersensitivity reactions .
The biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : The compound's structure allows it to bind effectively to enzymes involved in coagulation and allergic responses.
- Modulation of Immune Pathways : It may alter cytokine production and immune cell activation.
Study 1: Anticoagulant Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the pyrroloquinoline scaffold and tested their anticoagulant activity. The study highlighted that modifications at specific positions significantly enhanced their inhibitory effects against coagulation factors .
Study 2: Allergy Treatment Potential
Another investigation focused on the antiallergic potential of pyrroloquinoline derivatives. The results indicated that certain compounds could effectively reduce symptoms associated with allergic reactions in animal models . This opens avenues for further research into therapeutic applications for allergic diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling of substituted amines with oxalyl chloride derivatives under controlled conditions. For example, similar oxalamides are synthesized using dichloromethane as a solvent, triethylamine as a base, and sequential reactions with activated carbonyl intermediates. Purification via silica gel chromatography and validation by HPLC (>90% purity) are critical steps .
- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust pH/temperature to suppress side reactions (e.g., dimerization) .
Q. How can the structural conformation of this compound be validated experimentally?
- Techniques : Use H NMR and C NMR to confirm proton and carbon environments, respectively. X-ray crystallography is recommended for resolving 3D conformation, especially for the pyrroloquinoline core, which may influence biological interactions .
- Data Interpretation : Compare observed NMR chemical shifts with computational predictions (e.g., DFT calculations) to validate stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening : Conduct in vitro assays against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms, given structural similarities to known inhibitors .
- Dosage : Start with micromolar concentrations (1–100 µM) in cell-based models, using fluorescence-based or LC-MS/MS readouts for metabolite quantification .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Syntize analogs with variations in the methoxypropyl chain (e.g., replacing methoxy with hydroxy or halogens) and the pyrroloquinoline moiety (e.g., substituting the oxo group).
- Test analogs in enzyme inhibition assays to correlate substituent effects with potency .
Q. What strategies mitigate challenges in reaction scalability and intermediate stability?
- Intermediate Handling : Protect reactive groups (e.g., the oxalamide’s carbonyl) by conducting reactions under inert atmospheres (N/Ar) to prevent hydrolysis .
- Scale-Up : Optimize solvent systems (e.g., switch from DCM to THF for easier removal) and employ continuous flow chemistry for exothermic steps .
Q. How can conflicting bioactivity data from related oxalamides be reconciled?
- Case Study : If a related compound shows anti-inflammatory activity in one study but not another, compare assay conditions (e.g., cell lines, endotoxin levels) and validate target engagement via Western blotting or SPR .
- Statistical Tools : Apply meta-analysis to aggregate data from structurally similar compounds, adjusting for variables like logP and metabolic stability .
Q. What computational methods are effective for predicting metabolic pathways?
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., methoxypropyl chain oxidation). Validate predictions with microsomal stability assays .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatocyte incubations .
Methodological Notes
- Contradictory Evidence : For instance, while some oxalamides show pH-sensitive stability , others are stable under physiological conditions. Resolve discrepancies by conducting accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Safety Protocols : Despite no acute toxicity data, handle with nitrile gloves and fume hoods due to structural alerts (quinoline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
